molecular formula C9H11ClN2 B1629545 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine CAS No. 1003587-71-0

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Cat. No. B1629545
CAS RN: 1003587-71-0
M. Wt: 182.65 g/mol
InChI Key: YJXAQEUSLQZWLO-UHFFFAOYSA-N
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Description

“2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine” is a chemical compound with the molecular formula C9H11ClN2. It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 182.65 g/mol. The compound should be stored at 2-8°C . Its boiling point is 307.9±42.0°C at 760 mmHg, and it has a density of 1.176±0.06 g/cm3 .

Scientific Research Applications

Tin-Free Radical Cyclizations for the Synthesis of Nitrogen-Containing Compounds

E. Bacqué, Myriem El Qacemi, and S. Zard (2004) have demonstrated the use of 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine in the synthesis of compounds like 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. This synthesis pathway is significant for its efficiency in generating a variety of nitrogen-containing rings starting from 2,6-dichloropyridines, using free-radical xanthate-mediated cyclization techniques. This research opens avenues for the development of novel compounds with potential biological activities (E. Bacqué et al., 2004).

Chemistry of Pyrido[1,2-a]azepines

G. Fischer (2011) focuses on the chemistry of pyrido[1,2-a] azepines, discussing their synthesis, structure, reactivity, and applications. This comprehensive overview highlights the significance of partially and fully hydrogenated compounds in the realm of natural and synthetic substances with physiological activities. Fischer's work provides a foundation for understanding the diverse chemical properties and potential applications of pyrido[1,2-a] azepines, including their use in treating cardiovascular diseases and as herbicides (G. Fischer, 2011).

Synthesis of 1,3-Diazepines and Cyanopyrroles

A. Reisinger, P. Bernhardt, and C. Wentrup (2004) explored the synthesis of 1,3-diazepines and the ring contraction to cyanopyrroles, highlighting the versatility of azepine derivatives in organic synthesis. This research not only provides insights into the reactivity of tetrazolopyridines and azidopyridines but also showcases the potential of azepine derivatives in generating structurally diverse and complex molecules (A. Reisinger et al., 2004).

Facile Preparation of Hexahydropyrrolo[3,2-e][1,4]diazepinedione Derivatives

The work by Funke, Es-Sayed, and de Meijere A (2000) introduces a method for preparing hexahydropyrrolo[3,2-e][1,4]diazepinedione derivatives. Their research demonstrates the transformation of chlorolactames into cyclopropylketimines and subsequently into air-sensitive dihydropyrroles and dihydrofurans. This pathway is pivotal for the synthesis of novel pyrrolo and diazepinedione derivatives, highlighting the chemical flexibility and utility of azepine-based structures in synthesizing biologically interesting compounds (Funke et al., 2000).

properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXAQEUSLQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648072
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003587-71-0
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 2
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 3
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 4
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 5
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 6
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

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